molecular formula C13H16N4O B4505301 N-cyclopropyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-cyclopropyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B4505301
M. Wt: 244.29 g/mol
InChI Key: FCDTXTOTIFRQLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C13H16N4O and its molecular weight is 244.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 244.13241115 g/mol and the complexity rating of the compound is 344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Functionalization and Synthesis

  • Experimental and Theoretical Studies on Functionalization : Research demonstrated the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide via reactions, exploring the mechanisms behind these transformations theoretically (Yıldırım, Kandemirli, & Demir, 2005).
  • Direct N-cyclopropylation of Cyclic Amides and Azoles : A novel method was developed for the direct cyclopropyl transfer onto nitrogen atoms of heterocycles, demonstrating the unique spatial and electronic features provided by cyclopropanes, which are valuable in medicinal chemistry due to their high metabolic stability (Gagnon et al., 2007).

Biological Activities

  • Antifungal Activity : A study focused on the synthesis of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, showcasing moderate antifungal activities against several phytopathogenic fungi, indicating potential applications in agricultural science (Wu et al., 2012).
  • Anticancer and Anti-inflammatory Agents : Research into novel pyrazolopyrimidines derivatives revealed their promising anticancer and anti-5-lipoxygenase activities, highlighting the therapeutic potential of structurally similar compounds (Rahmouni et al., 2016).

Molecular Docking and Synthetic Approaches

  • Molecular Docking Studies of Chalcone Hybrids : Synthesis of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids demonstrated their antibacterial, anti-inflammatory, and antioxidant activities. Molecular docking with cyclooxygenase enzyme provided insights into their probable binding model, emphasizing the significance of molecular design in drug discovery (Sribalan et al., 2016).

Antiviral Drug Discovery

  • Paradigms, Paradoxes, and Paraductions in Antiviral Drug Discovery : A review highlighted the importance of pyrazolo[3,4-b]pyridine compounds in antiviral drug discovery, discussing various strategies, including the exploration of pyrazine 2-carboxamide derivatives for their antiviral properties (De Clercq, 2009).

Properties

IUPAC Name

N-cyclopropyl-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-7-6-10(13(18)15-9-4-5-9)11-8(2)16-17(3)12(11)14-7/h6,9H,4-5H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDTXTOTIFRQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-cyclopropyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-cyclopropyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-cyclopropyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-cyclopropyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.